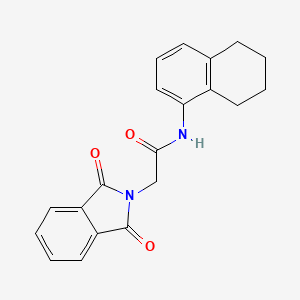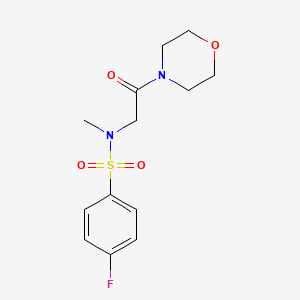
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate, also known as coumarin, is a naturally occurring compound found in many plants and is widely used in the fragrance industry. Coumarin has been studied for its various biological activities, including its anti-inflammatory, anti-tumor, and anti-coagulant properties. In
作用機序
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate is complex and involves multiple pathways. Coumarin has been shown to inhibit the activity of various enzymes, including COX-2, lipoxygenase, and protein kinase C. It also modulates the expression of various genes involved in inflammation and apoptosis. Coumarin has been found to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Coumarin has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-coagulant properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, an enzyme involved in inflammation. Coumarin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has anticoagulant properties and has been used in the treatment of thrombotic disorders.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a relatively stable compound and can be stored for long periods of time. However, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has some limitations, including its low solubility in water and its potential toxicity at high doses. It is important to use appropriate safety precautions when handling 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the laboratory.
将来の方向性
There are several future directions for the study of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate. One area of research is the development of novel 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate derivatives with enhanced biological activities. Another area of research is the investigation of the role of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. In addition, the use of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate as a natural preservative in the food and cosmetic industries is an area of growing interest. Further research is needed to fully understand the potential applications of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in various fields.
合成法
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and yields 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate as the product. The Pechmann condensation involves the reaction between phenol and a beta-ketoester in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between salicylaldehyde and a beta-ketoester in the presence of a base catalyst. These methods have been widely used for the synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the laboratory.
科学的研究の応用
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-coagulant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activity of COX-2, an enzyme involved in inflammation. Coumarin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has anticoagulant properties and has been used in the treatment of thrombotic disorders.
特性
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-11-8-14(17)19-15-9(2)13(18-10(3)16)7-6-12(11)15/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDMAGMFWWJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)


![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)